molecular formula C16H18F3N3O2S B10849031 N-sec-butyl-4-(4-(methylsulfonyl)phenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-sec-butyl-4-(4-(methylsulfonyl)phenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10849031
M. Wt: 373.4 g/mol
InChI Key: BHAFHAMADYHYPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GW-637185X involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

GW-637185X undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GW-637185X has been extensively studied for its applications in various fields:

Mechanism of Action

GW-637185X exerts its effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). This inhibition reduces the production of inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the binding of GW-637185X to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid .

Comparison with Similar Compounds

GW-637185X is unique in its high selectivity for cyclooxygenase-2 compared to other similar compounds. Some similar compounds include:

    Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.

    Valdecoxib: A COX-2 inhibitor used for similar indications but with different pharmacokinetic properties.

The uniqueness of GW-637185X lies in its specific binding affinity and selectivity for COX-2, which may result in fewer side effects compared to other COX-2 inhibitors .

Properties

Molecular Formula

C16H18F3N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-butan-2-yl-4-(4-methylsulfonylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N3O2S/c1-4-10(2)20-15-21-13(9-14(22-15)16(17,18)19)11-5-7-12(8-6-11)25(3,23)24/h5-10H,4H2,1-3H3,(H,20,21,22)

InChI Key

BHAFHAMADYHYPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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